2-(2-Methylsulfanyl-phenyl)-1H-imidazole
Overview
Description
2-(2-Methylsulfanyl-phenyl)-1H-imidazole, also known as MSPI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of imidazole derivative, which is a class of organic compounds that are commonly used in medicinal chemistry due to their diverse biological activities. In
Scientific Research Applications
Thermochemical Properties
Phenyl substituted imidazoles, including variants like 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have versatile biological activities. The thermochemical properties such as vapor pressures and standard enthalpies of vaporization of different 1-(R-phenyl)-1H-imidazoles have been studied, providing insights into their physicochemical properties for practical applications (Emel’yanenko et al., 2017).
Microencapsulation in Polymer Shells
Imidazoles, including this compound, have been studied for microencapsulation in polymer shells. This is particularly relevant in the field of electronics, where these compounds are used as latent curing agents for epoxy resins (Fuensanta et al., 2013).
Corrosion Inhibition
A novel imidazoline derivative, structurally related to this compound, has shown effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid environments, indicating potential applications in material science and engineering (Zhang et al., 2015).
Antimicrobial Applications
Imidazoles, including derivatives of this compound, have been synthesized and demonstrated potent antimicrobial activities. This underscores their potential in developing new antimicrobial agents (Narwal et al., 2012).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of phenyl-imidazole-based ligands, which include variants similar to this compound, have been explored for their applications in photochemistry and electrochemistry (Baranoff et al., 2011).
Intermolecular Interactions and Antifungal Evaluation
Studies on 2-methyl-4-phenyl-1H-imidazole, related to this compound, have revealed insights into intermolecular interactions influenced by different substituents. These studies also include antifungal evaluations, indicating potential for pharmaceutical applications (Macías et al., 2018).
Catalysis and Synthesis Applications
Imidazole compounds have been investigated for their role in catalyzing reactions, such as the hydrolysis of phosphodiesters, which is significant in understanding biochemical pathways and developing synthetic methodologies (Orth et al., 2010).
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOSRIUYJLYDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569132 | |
Record name | 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139975-95-4 | |
Record name | 1H-Imidazole, 2-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139975-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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